molecular formula C18H21N7 B6459018 N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549019-61-4

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Número de catálogo: B6459018
Número CAS: 2549019-61-4
Peso molecular: 335.4 g/mol
Clave InChI: HEVZUIPLZXTJKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a dimethylamine group at the 4-position and a piperazine ring substituted with a quinoxaline moiety at the 6-position. The quinoxaline-piperazine substituent enhances π-π stacking interactions with biological targets, while the dimethylamine group contributes to solubility and bioavailability .

Synthesis routes for analogous compounds (e.g., tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate) involve coupling reactions between pyrimidine cores and substituted piperazines, followed by deprotection steps using trifluoroacetic acid (TFA) to yield free amines . The target compound’s structural analogs have been optimized for improved aqueous solubility and binding affinity, as seen in lapatinib-derived quinolinimines .

Propiedades

IUPAC Name

N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-12-19-14-5-3-4-6-15(14)22-18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVZUIPLZXTJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the formation of the piperazine ring, and finally the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Aplicaciones Científicas De Investigación

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Structural Modifications on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Substituent on Piperazine Molecular Weight (g/mol) Key Properties Reference
Target Compound Quinoxalin-2-yl 342.4 (calc.) High binding energy (–7.8 kcal/mol), moderate solubility
10c () Ethyl 449.5 40% yield, moderate antiangiogenic activity
10d () Propyl 463.5 51% yield, improved lipophilicity
7u () Benzyl 350.4 75% yield, potential kinase inhibition
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () Butyl 263.4 High versatility in pharmaceutical synthesis

Key Findings :

  • The quinoxaline substituent in the target compound provides superior binding energy (–7.8 kcal/mol) compared to thiomorpholine-1,1-dioxide analogs (–7.2 kcal/mol) .
  • Ethyl and propyl groups (e.g., 10c, 10d) enhance lipophilicity but reduce aqueous solubility, whereas dimethylamine (target compound) balances solubility and target engagement .

Pyrimidine Core Modifications

Variations in the pyrimidine core’s substituents alter electronic properties and steric effects:

Compound Substituents Binding Energy (kcal/mol) RMSD (Å) Reference
Target Compound N,N-dimethyl, quinoxaline-piperazine –7.8 1.38
4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine Benzo[d]thiazole –7.8 1.38
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrido[4,5-d]pyrimidin-4-amine (13) Dihydroisoquinoline –6.9 1.75

Key Findings :

  • The quinoxaline-piperazine group in the target compound matches the binding energy of benzo[d]thiazole derivatives but with lower steric hindrance (RMSD = 1.38 Å) .
  • Trifluoroethyl-substituted analogs (e.g., compound 13) exhibit reduced binding affinity, likely due to increased hydrophobicity disrupting target interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.